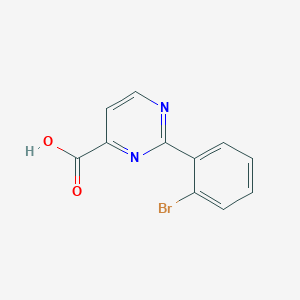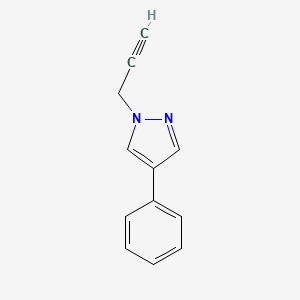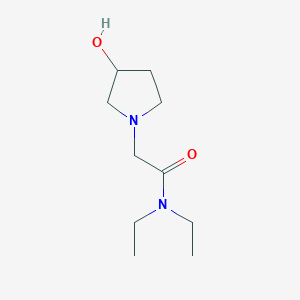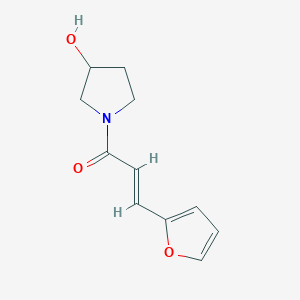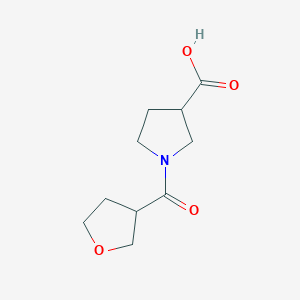
2-Methyl-1H-imidazol-4-carbonsäure-Hydrat
Übersicht
Beschreibung
2-Methyl-1H-imidazole-4-carboxylic acid hydrate is a useful research compound. Its molecular formula is C5H8N2O3 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1H-imidazole-4-carboxylic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1H-imidazole-4-carboxylic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Antibiotische Mittel
2-Methyl-1H-imidazol-4-carbonsäure-Hydrat dient als Vorläufer bei der Synthese verschiedener Imidazol-Derivate, die ein breites Spektrum biologischer Aktivitäten aufweisen. Insbesondere sind Imidazol-basierte Verbindungen von entscheidender Bedeutung bei der Entwicklung von antimikrobiellen Wirkstoffen, die gegen bakterielle und parasitäre Infektionen wirksam sind . Diese Verbindungen ähneln strukturell den natürlich vorkommenden Histidin und Purinen, was sie für die Interaktion mit biologischen Systemen geeignet macht, um das mikrobielle Wachstum zu hemmen.
Landwirtschaft: Pestizide und Fungizide
Im landwirtschaftlichen Sektor werden aus dieser Verbindung synthetisierte Imidazol-Derivate zur Herstellung von Pestiziden und Fungiziden verwendet . Ihre Fähigkeit, die biologischen Stoffwechselwege von Schädlingen und Pilzen zu stören, macht sie wertvoll für den Schutz von Nutzpflanzen und die Sicherung höherer Erträge.
Materialwissenschaften: Polymersynthese
Die Verbindung wird in der Materialwissenschaft für die Festphasen-Synthese von Polyamiden verwendet, die Imidazol enthalten . Diese Polymere haben einzigartige Eigenschaften wie thermische Stabilität und chemische Beständigkeit, was sie für verschiedene industrielle Anwendungen geeignet macht.
Umweltwissenschaften: Antibiotikaproduktion
This compound ist ein Schlüsselzwischenprodukt bei der Synthese von Nitroimidazol-Antibiotika . Diese Antibiotika sind besonders wirksam gegen anaerobe Bakterien und werden zur Behandlung von Infektionen verwendet, bei denen Sauerstoff knapp ist, wie z. B. bei tiefen Gewebsverletzungen oder Zahninfektionen.
Biochemie: Enzymhemmung
In der Biochemie wird die Verbindung zur Entwicklung von Enzymhemmern eingesetzt. So wurden beispielsweise Derivate dieser Verbindung auf ihre Fähigkeit getestet, Enzyme wie Xanthinoxidase zu hemmen, die an der Gicht-bedingten Hyperurikämie beteiligt ist .
Industrielle Prozesse: Katalysatoren
Die Verbindung findet in industriellen Prozessen als Katalysator Anwendung. So kann sie beispielsweise die Koordination bei der Herstellung von Metall-organischen Gerüsten (MOFs) regulieren, die als Katalysatoren in verschiedenen chemischen Reaktionen eingesetzt werden .
Analytische Chemie: Koordinationschemie
In der analytischen Chemie werden Derivate von this compound verwendet, um die Koordination von Histidin an Häm-Komplexe zu simulieren und so das Studium der Proteinstrukturen und -funktionen zu unterstützen .
Pharmazeutika: Arzneimittelsynthese
Schließlich ist diese Verbindung in der pharmazeutischen Industrie von entscheidender Bedeutung für die Synthese von Medikamenten mit unterschiedlichen therapeutischen Potenzialen, einschließlich antibakterieller, antifungaler und antiprotozoaler Aktivitäten . Sie ist ein essentieller Baustein für die Herstellung neuer Medikamente, die verschiedene Gesundheitszustände behandeln.
Wirkmechanismus
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways, influencing various physiological and pathological processes .
Result of Action
Imidazole derivatives are known to exert various biological effects, depending on their specific targets and modes of action .
Biochemische Analyse
Biochemical Properties
2-Methyl-1H-imidazole-4-carboxylic acid hydrate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those catalyzing the synthesis and degradation of nucleotides. The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic fluxes by interacting with key metabolic enzymes, thereby altering the rates of various biochemical reactions within the cell .
Molecular Mechanism
At the molecular level, 2-Methyl-1H-imidazole-4-carboxylic acid hydrate exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, 2-Methyl-1H-imidazole-4-carboxylic acid hydrate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as high temperature or extreme pH. Long-term exposure to 2-Methyl-1H-imidazole-4-carboxylic acid hydrate in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .
Metabolic Pathways
2-Methyl-1H-imidazole-4-carboxylic acid hydrate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in the synthesis and degradation of biomolecules. For example, it may participate in nucleotide metabolism by influencing the activity of enzymes responsible for nucleotide synthesis and degradation. These interactions can affect metabolic fluxes and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its activity and function, as it may accumulate in specific tissues or organelles where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. The precise localization of the compound can modulate its biochemical interactions and overall impact on cellular function .
Eigenschaften
IUPAC Name |
2-methyl-1H-imidazole-5-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.H2O/c1-3-6-2-4(7-3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMNRFBWTDHMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


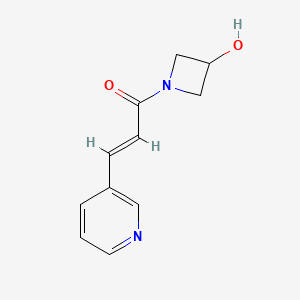

![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)

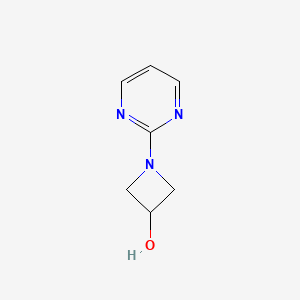
![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)

